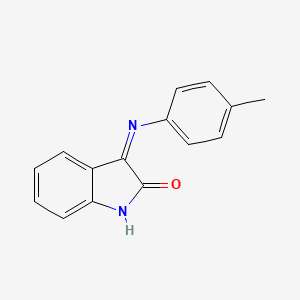

3-(4-Methylanilino)indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETUOQQJYCOFTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316010 |

Source

|

| Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42407-86-3 |

Source

|

| Record name | NSC298520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-(4-Methylanilino)indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylanilino)indol-2-one is a member of the versatile class of 3-substituted indolin-2-one scaffolds, a privileged structure in medicinal chemistry. While specific experimental data for this particular analog is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its fundamental properties based on the well-established chemistry and biological activities of closely related 3-anilinoindol-2-one derivatives. This document will delve into the synthesis, physicochemical characteristics, potential biological activities, and analytical methodologies relevant to this compound, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Indolin-2-one Scaffold

The indolin-2-one, or oxindole, core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The versatility of the isatin (1H-indole-2,3-dione) precursor allows for diverse substitutions at the C3 position, leading to a vast chemical space for drug discovery.[1] The introduction of an anilino moiety at this position, as in this compound, gives rise to a class of compounds with significant therapeutic potential, notably as kinase inhibitors.[2]

This guide will focus on this compound as a representative example of the 3-anilinoindol-2-one class, providing a foundational understanding of its properties for researchers exploring this chemical space.

Synthesis and Structural Elucidation

The synthesis of this compound and its analogs is typically achieved through a condensation reaction between an appropriately substituted isatin and an aniline.

General Synthesis Protocol: Condensation of Isatin and p-Toluidine

A common and straightforward method for the synthesis of this compound involves the condensation of isatin with 4-methylaniline (p-toluidine).[1]

Step-by-Step Methodology:

-

Reactant Preparation: Equimolar amounts of isatin and 4-methylaniline are dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.

-

Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system to yield the desired this compound.

Causality Behind Experimental Choices: The alcoholic solvent provides good solubility for the reactants and allows for heating to a sufficient temperature to drive the condensation. The acidic catalyst protonates the C3-carbonyl group of isatin, increasing its electrophilicity and promoting nucleophilic attack by the amino group of p-toluidine.

Caption: General synthesis of this compound.

Structural Characteristics

The structure of this compound features a planar indolin-2-one core with a 4-methylanilino group attached to the C3 position. The presence of the exocyclic double bond in related 3-ylideneindolin-2-ones can lead to E/Z isomerism, which can be influenced by solvent, temperature, and light.[3] For this compound, which exists as an enamine tautomer, the geometry around the C3-N bond is also a key structural feature.

Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale/Reference |

| Molecular Formula | C₁₅H₁₄N₂O | Based on chemical structure |

| Molecular Weight | 238.29 g/mol | Calculated from molecular formula |

| Appearance | Likely a crystalline solid | Typical for this class of compounds |

| Melting Point | Not available | Expected to be a relatively high melting solid |

| pKa | Not available | The lactam proton is weakly acidic, while the anilino nitrogen is weakly basic. The exact pKa would require experimental determination or high-level computational modeling. A change in solvent from acetonitrile to DMF can significantly decrease the pKa of similar compounds.[4] |

| Solubility | Predicted to have low aqueous solubility but soluble in organic solvents like DMSO, DMF, and alcohols. | The largely aromatic and nonpolar structure suggests poor water solubility. Machine learning algorithms can be used to predict solubility in various organic solvents.[5] |

| Stability | Generally stable under standard laboratory conditions. Some related dihydroindoles are sensitive to oxidation in solution.[6] | The indolin-2-one core is relatively stable. However, long-term storage and experimental conditions should be considered to avoid degradation. |

Potential Biological Activities and Mechanism of Action

The 3-substituted indolin-2-one scaffold is a well-known inhibitor of various protein kinases, which are crucial regulators of cellular processes.[2]

Kinase Inhibition

Many 3-substituted indolin-2-one derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR.[2][7] These kinases are often dysregulated in cancer and other diseases. The mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and downstream signaling.

Hypothesized Mechanism for this compound: It is plausible that this compound could also exhibit kinase inhibitory activity. The indolin-2-one core can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the 4-methylanilino moiety would occupy a more hydrophobic pocket. The specific kinase selectivity would depend on the precise interactions of the substituent with the amino acid residues in the binding pocket.

Caption: Hypothesized mechanism of kinase inhibition.

Anti-inflammatory and Other Activities

Derivatives of indolin-2-one have also demonstrated anti-inflammatory properties.[8] For instance, some analogs have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] Other reported biological activities for this class of compounds include antimicrobial and antiviral effects.

Analytical and Quality Control Methodologies

The characterization and quality control of this compound would involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Expected signals in the ¹H NMR spectrum would include aromatic protons from both the indolin-2-one and the 4-methylanilino rings, a singlet for the methyl group, and signals for the NH protons.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. Characteristic peaks would be expected for the N-H stretching of the lactam and the aniline, C=O stretching of the lactam, and C=C stretching of the aromatic rings.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[12]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) would be a typical starting point for method development.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring reaction progress and for preliminary purity assessment.

Caption: Analytical workflow for this compound.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, molecule within the medicinally significant class of 3-substituted indolin-2-ones. Based on the extensive research on its analogs, it is reasonable to hypothesize that this compound possesses interesting biological activities, particularly as a kinase inhibitor. This technical guide provides a solid foundation for researchers interested in synthesizing, characterizing, and evaluating the therapeutic potential of this compound. Future work should focus on obtaining explicit experimental data for its physicochemical properties and conducting comprehensive biological screenings to elucidate its specific molecular targets and pharmacological profile. Such studies will be crucial in determining its potential as a lead compound in drug discovery programs.

References

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available at: [Link]

-

Jo, H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(16), 4989. Available at: [Link]

-

Zhang, M., et al. (2016). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 21(9), 1229. Available at: [Link]

-

Maltese, F., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. RSC Medicinal Chemistry, 13(10), 1231-1243. Available at: [Link]

-

Perez, M., Espadinha, M., & Santos, M. M. M. (2015). Indolo[2,3-a]quinolizidines and Derivatives: Bioactivity and Asymmetric Synthesis. Current Pharmaceutical Design, 21(38), 5518-5546. Available at: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1366-1378. Available at: [Link]

-

Li, J., et al. (2015). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 20(10), 19048-19069. Available at: [Link]

-

Kiełczewska, U., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8345. Available at: [Link]

-

PubChem. (n.d.). 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Shafi, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27773. Available at: [Link]

-

Zhang, M., et al. (2016). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 21(9), 1229. Available at: [Link]

-

White, K. L., et al. (2013). Antimalarial Properties of Simplified Kalihinol Analogues. ACS Medicinal Chemistry Letters, 4(12), 1149-1153. Available at: [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2024). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Available at: [Link]

-

Bakir, M., & Hamd-Allah, S. A. (2007). Synthesis and Characterization of Some Complexes of Cr(II) with 3-Cyano-2(1H)-pyridone Derivatives as Ligands. Asian Journal of Chemistry, 19(4), 2533. Available at: [Link]

-

Glazunova, V. A., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 26(19), 5994. Available at: [Link]

-

Vijayakumar, V., et al. (2013). Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. ResearchGate. Available at: [Link]

-

Rege, P. D., et al. (2007). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. Bioorganic & Medicinal Chemistry Letters, 17(17), 4747-4751. Available at: [Link]

-

Ali, I. A. I., et al. (2012). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 17(7), 8474-8488. Available at: [Link]

-

Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(11), 3617-3621. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. ResearchGate. Available at: [Link]

-

Kumar, A., & Sharma, S. (2019). Recent developments in biological activities of indanones. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry, 18(24), 8452-8459. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectroscopic data of compound 2 in CD3OD. Retrieved from [Link]

-

Bénéteau, R., et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 27(1), 229. Available at: [Link]

-

PubChem. (n.d.). 3-(4-((Phenylamino)phenyl)imino)indolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[2][8]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033-7036. Available at: [Link]

-

Fun, H.-K., et al. (2008). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2423. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino -. Retrieved from [Link]

-

Krátky, M., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 496-506. Available at: [Link]

-

Maslivets, A. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7505. Available at: [Link]

-

Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. Available at: [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

Zaikin, V. G. (2014). Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. Available at: [Link]

-

Wu, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23812. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. imreblank.ch [imreblank.ch]

The Emergence of a Kinase-Inhibiting Scaffold: A Technical Guide to the Discovery and History of 3-Anilinoindol-2-ones

Abstract: The 3-anilinoindol-2-one scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth exploration of the discovery and history of this "privileged structure," tracing its origins from classical organic synthesis to its pivotal role as a potent inhibitor of protein kinases. We will dissect the key scientific breakthroughs, from the initial synthesis of the core oxindole ring to the rational design of clinically successful drugs like Sunitinib. This document offers researchers, scientists, and drug development professionals a comprehensive overview of the scaffold's mechanism of action, structure-activity relationships (SAR), and fundamental synthetic methodologies, providing both historical context and practical insights for future innovation.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks repeatedly appear in bioactive compounds, earning them the designation of "privileged scaffolds." The indolin-2-one (or oxindole) core is a quintessential example of such a structure.[1] Its rigid, bicyclic nature provides a stable three-dimensional arrangement for presenting functional groups, making it an ideal starting point for designing molecules that can interact with specific biological targets. This guide focuses on a particularly successful class of derivatives: the 3-anilinoindol-2-ones. These compounds rose to prominence in the late 20th century as pioneers in the field of kinase inhibition, fundamentally altering the paradigm of cancer treatment from cytotoxic agents to targeted molecular therapies.

Historical Perspective: From Dyes to Drugs

The journey of the 3-anilinoindol-2-one scaffold is a testament to the evolution of chemical synthesis and biological understanding. Its roots lie not in medicine, but in the vibrant world of 19th-century dye chemistry.

The Oxindole Core: Early Syntheses

The history of the indolin-2-one core is intrinsically linked to one of the most famous molecules in organic chemistry: indigo. In 1882, Adolf von Baeyer and Viggo Drewsen developed a method to synthesize indigo from 2-nitrobenzaldehyde and acetone, a reaction now known as the Baeyer–Drewsen indigo synthesis.[2][3] This and other early syntheses of indigo derivatives laid the foundational chemical knowledge for constructing the indole and oxindole ring systems.[4] For nearly a century, the oxindole scaffold remained a subject of academic and industrial chemical interest, with its profound biological potential yet to be uncovered.

The Leap to Kinase Inhibition: The SUGEN Era

The conceptual leap from a simple chemical scaffold to a targeted therapeutic agent occurred in the 1990s, a period of explosive growth in the understanding of cellular signaling. Scientists began to unravel the complex networks of protein kinases that govern cell growth, proliferation, and survival, recognizing them as critical drivers of cancer. The company SUGEN, founded in 1991 by researchers Joseph Schlessinger and Axel Ullrich, was at the forefront of this revolution.[5]

The prevailing wisdom at the time suggested that inhibiting kinases with small molecules would be futile due to the extremely high intracellular concentration of their natural substrate, adenosine triphosphate (ATP).[5] SUGEN, however, pioneered the concept of developing ATP-competitive inhibitors—small molecules that could occupy the ATP-binding pocket of a kinase, thereby blocking its function.[6]

Through systematic screening and chemical modification, SUGEN and other research groups identified the 3-substituted indolin-2-one as a promising scaffold for this purpose.[7][8] Their research culminated in the development of SU5416 (Semaxanib), a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow.[9][10] This marked the birth of the 3-anilinoindol-2-one class as a major force in kinase inhibition.

Mechanism of Action: Targeting the Engine of Cell Signaling

The therapeutic efficacy of 3-anilinoindol-2-ones stems from their ability to precisely interfere with the catalytic activity of protein kinases.

ATP-Competitive Inhibition of Protein Kinases

Protein kinases function by transferring a phosphate group from ATP to a substrate protein, an action that requires ATP to bind within a specific pocket in the kinase's catalytic domain. 3-Anilinoindol-2-one derivatives are designed to mimic the binding of ATP.[11] They occupy this ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions that prevent ATP from binding and effectively shut down the enzyme's catalytic activity.[11][12] This competitive inhibition is the fundamental mechanism behind their therapeutic effect.

Synthetic Methodologies: Building the Core and its Analogs

The synthesis of 3-anilinoindol-2-one derivatives is typically achieved through robust and well-established chemical reactions, allowing for extensive diversification.

Core Synthesis: The Knoevenagel Condensation

A cornerstone of this chemistry is the Knoevenagel condensation, a reaction between a carbonyl group (from a substituted isatin or oxindole) and a compound with an active methylene group (like an aniline derivative). [13]This reaction, often catalyzed by a weak base like piperidine, forms the crucial C=C double bond at the 3-position of the indolin-2-one ring, which is subsequently reduced to afford the final 3-anilinoindol-2-one structure. [14]

Detailed Protocol: Synthesis of a Representative 3-substituted Indolin-2-one

The following protocol is a representative example for the synthesis of a 3-((pyrrol-2-yl)methylene)indolin-2-one, a precursor to many potent kinase inhibitors like Sunitinib. This is based on methodologies reported in seminal literature. [7][8] Objective: To synthesize 3-((pyrrol-2-yl)methylene)indolin-2-one via Knoevenagel condensation.

Materials:

-

Oxindole (1.0 eq)

-

Pyrrole-2-carboxaldehyde (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (as solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add oxindole (1.0 eq) and pyrrole-2-carboxaldehyde (1.1 eq).

-

Solvent and Catalyst Addition: Add ethanol (approx. 20-30 mL) to dissolve/suspend the reactants. Add piperidine (0.1 eq) to the mixture as a catalyst.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation of the product.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Drying: Dry the resulting solid product under vacuum to yield the 3-((pyrrol-2-yl)methylene)indolin-2-one, typically as a yellow or orange solid.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation Note: The success of this protocol is validated by the precipitation of the product upon cooling, a characteristic of this reaction class. Purity is confirmed by sharp melting point and clean spectroscopic data consistent with the target structure.

Structure-Activity Relationship (SAR) Analysis

The therapeutic success of 3-anilinoindol-2-ones is a direct result of extensive SAR studies that have optimized their potency and selectivity.

Decoding the Pharmacophore

Systematic modification of the scaffold has revealed several key structural features that are critical for potent kinase inhibition: [7][15]* The Indolin-2-one Core: This bicyclic system is essential. The lactam NH and carbonyl oxygen act as hydrogen bond donor and acceptor, respectively, anchoring the molecule in the hinge region of the kinase ATP-binding pocket.

-

The C3-Substituent: The nature of the group at the 3-position is a primary determinant of selectivity.

-

Pyrrole/Indole Rings: A five-membered heteroaryl ring, such as a pyrrole, at this position generally confers high specificity for VEGFR. [7] * Substituted Phenyl Rings: Bulky substituents on a phenyl ring at the C3 position can shift selectivity towards EGFR and Her-2. [7]* The Anilino Linker: While the initial discoveries focused on a C=C double bond, subsequent generations of inhibitors often feature a reduced single bond or other linkers, which can modulate flexibility and binding kinetics.

-

-

The "Tail" Group: A solubilizing group, often a basic amine like the diethylaminoethyl chain found in Sunitinib, is typically appended to the core. This group enhances pharmacokinetic properties such as solubility and oral bioavailability, and can form additional interactions with the solvent-exposed region of the kinase.

| Structural Region | Modification | Impact on Activity / Selectivity | Reference |

| Indolin-2-one Core | Substitution on the phenyl ring | Can modulate potency and physical properties. Fluorine substitution is common. | [15] |

| C3-Linker | Exocyclic C=C double bond | Provides rigidity and planarity, key for initial VEGFR inhibitors. | [7] |

| C3-Substituent | Pyrrole or other 5-membered heterocycles | Confers high potency and selectivity for VEGFR-2. | [7][8] |

| Substituted Phenyl Ring | Can direct selectivity towards other kinases like EGFR/Her-2. | [7] | |

| "Tail" Group | Basic amine side chain (e.g., diethylaminoethyl) | Crucial for improving solubility, oral bioavailability, and overall drug-like properties. | [15] |

Key Derivatives and Preclinical/Clinical Significance

The systematic exploration of the 3-anilinoindol-2-one scaffold has led to several landmark compounds.

SU5416 (Semaxanib): The Prototype

SU5416 was one of the first potent and selective VEGFR-2 inhibitors from this class. [10]While it did not ultimately succeed in late-stage clinical trials for widespread use, its importance cannot be overstated. [15]It served as a crucial proof-of-concept, demonstrating that targeting angiogenesis via kinase inhibition was a viable therapeutic strategy. Today, SU5416 remains an indispensable research tool, widely used in preclinical studies to create animal models of diseases like pulmonary hypertension by inducing endothelial dysfunction. [16]

Sunitinib (Sutent®): From Bench to Bedside

Sunitinib (formerly SU11248) is the clinical triumph of the 3-anilinoindol-2-one scaffold. Developed from the same research program that produced SU5416, Sunitinib is an oral multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, among others. [6]This multi-targeted profile allows it to fight cancer on multiple fronts. Approved by the FDA in 2006, it became a standard-of-care treatment for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). [6]

Quantitative Biological Data

The potency of these key compounds against their target kinases is typically measured by their half-maximal inhibitory concentration (IC₅₀).

| Compound | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| SU5416 (Semaxanib) | VEGFR-2 (KDR/Flk-1) | 1,230 (1.23 µM) | Enzyme Assay | [10] |

| VEGFR-2 (KDR/Flk-1) | 438.5 | Enzyme Assay | [17] | |

| c-Kit | >10,000 (>10 µM) | Enzyme Assay | [10] | |

| PDGFRβ | 3,000 (3.0 µM) | Enzyme Assay | [10] | |

| Sunitinib (SU11248) | VEGFR-2 (KDR/Flk-1) | 80 | Cell-based | [18] |

| PDGFRβ | 2 | Cell-based | [18] | |

| c-Kit (unactivated) | 42 | Enzyme Assay | [19] |

Note: IC₅₀ values can vary significantly based on the assay conditions (e.g., enzyme vs. cell-based, ATP concentration).

Conclusion and Future Directions

The history of 3-anilinoindol-2-ones is a powerful narrative of scientific progress, illustrating how a simple organic scaffold, once associated with dyes, was transformed into a life-saving class of targeted medicines. The journey from Baeyer's synthesis of indigo to the clinical success of Sunitinib was driven by a deepening understanding of cell biology, the pioneering vision of companies like SUGEN, and the power of medicinal chemistry.

The indolin-2-one core remains a fertile ground for drug discovery. [20]Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, overcoming mechanisms of drug resistance, and exploring their potential in non-oncological diseases, such as inflammatory disorders and neurodegeneration. [21]The legacy of this scaffold serves as an authoritative guide for the continued development of targeted small-molecule therapeutics.

References

-

Baeyer, A., & Drewsen, V. (1882). Darstellung von Indigblau aus Orthonitrobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2856-2864. Available at: [Link]

-

Cimino, F., et al. (2021). Synthesis and Characterization of New Organic Dyes Containing the Indigo Core. Molecules, 26(11), 3349. Available at: [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603. Available at: [Link]

-

University of Toronto. The history of indigo. Available at: [Link]

-

Wikipedia. VEGFR-2 inhibitor. Available at: [Link]

-

Thenappan, T., et al. (2018). SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling. Pulmonary circulation, 8(3), 2045894018788113. Available at: [Link]

-

Ritchie, B. L., et al. (2025). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 21, 1890-1896. Available at: [Link]

-

ResearchGate. The VEGF signaling pathway. Available at: [Link]

-

ResearchGate. Experimental protocol in SU5416/hypoxia/ normoxia-exposed pulmonary... Available at: [Link]

-

Wikipedia. SUGEN. Available at: [Link]

-

Vay, L., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabn8153. Available at: [Link]

-

Massive Bio. Protein Kinase Inhibitor. Available at: [Link]

-

Growing Science. An overview on 2-indolinone derivatives as anticancer agents. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 23(11), 2993. Available at: [Link]

-

White Rose Research Online. Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Available at: [Link]

-

ClinPGx. VEGF Signaling Pathway. Available at: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

ResearchGate. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. Available at: [Link]

-

ResearchGate. Synthesis and biological evaluation of diversely substituted indolin-2-ones. Available at: [Link]

-

ResearchGate. Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Available at: [Link]

-

PAGE Meeting. PKPD Modeling of the Angiogenic Factors VEGF, sVEGFR-2, sVEGFR-3 and sKIT following Sunitinib Treatment in GIST. Available at: [Link]

-

ACS Publications. Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Available at: [Link]

-

AACR Journals. SU5416 Is a Potent and Selective Inhibitor of the Vascular Endothelial Growth Factor Receptor (Flk-1/KDR) That Inhibits Tyrosine Kinase Catalysis, Tumor Vascularization, and Growth of Multiple Tumor Types. Available at: [Link]

-

NIH. Pneumonectomy combined with SU5416 or monocrotaline pyrrole does not cause severe pulmonary hypertension in mice. Available at: [Link]

-

Future Medicinal Chemistry. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

Bentham Science Publishers. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Available at: [Link]

-

ACS Omega. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. Available at: [Link]

-

RSC Publishing. Stereoselective synthesis and applications of spirocyclic oxindoles. Available at: [Link]

-

YouTube. Knoevenagel Condensation Reaction Mechanism. Available at: [Link]

-

NIH. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Available at: [Link]

-

JoVE. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model. Available at: [Link]

-

El Tamiz. Chemistry of Blue Jeans: Indigo Synthesis and Dyeing. Available at: [Link]

-

PubMed. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function. Available at: [Link]

-

ACS Chemical Biology. How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. Available at: [Link]

-

ResearchGate. Effect of SU5416 on CH-PH induced RV VEGFR-2 expression. Available at: [Link]

-

NIH. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]

- Google Patents. Process for production of oxime derivatives.

-

MDPI. New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations. Available at: [Link]

-

Semantic Scholar. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory. Available at: [Link]

-

Wikipedia. Vascular endothelial growth factor. Available at: [Link]

-

PubMed. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression. Available at: [Link]

-

Wikipedia. Pfizer. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Characterization of New Organic Dyes Containing the Indigo Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unb.ca [unb.ca]

- 5. SUGEN - Wikipedia [en.wikipedia.org]

- 6. Pfizer - Wikipedia [en.wikipedia.org]

- 7. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]

- 11. massivebio.com [massivebio.com]

- 12. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 16. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]

- 17. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. page-meeting.org [page-meeting.org]

- 19. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 3-(4-Methylanilino)indol-2-one

This guide provides a comprehensive technical overview of the solubility of 3-(4-Methylanilino)indol-2-one, a molecule of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining a compound's bioavailability and therapeutic efficacy, this document is structured to provide researchers, scientists, and drug development professionals with both a theoretical framework for understanding and predicting its solubility, as well as a practical, field-proven methodology for its empirical determination.

Introduction: The Criticality of Solubility in Drug Development

The journey of a promising therapeutic agent from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper of a drug's ultimate success. Poor solubility can lead to low absorption, inadequate bioavailability, and erratic dose-response relationships, ultimately culminating in the failure of an otherwise potent compound.

This compound, an indolinone derivative, belongs to a class of compounds that has garnered significant attention for its diverse pharmacological activities. However, the inherent lipophilicity often associated with such scaffolds necessitates a thorough understanding and characterization of their solubility profiles. This guide is intended to serve as a foundational resource for researchers working with this molecule, enabling them to make informed decisions during lead optimization, formulation development, and preclinical evaluation.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The age-old adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[1][2] To predict the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical properties.

Molecular Structure Analysis:

This compound is characterized by a central indolinone core, a substituted aniline moiety, and a methyl group.

-

Indolinone Core: The lactam ring within the indolinone structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This imparts a degree of polarity to the molecule.

-

Anilino and Methylphenyl Groups: The presence of two aromatic rings contributes significantly to the molecule's lipophilicity and nonpolar character.[3] The methyl group further enhances this lipophilicity.

-

Amino Linker: The secondary amine (-NH-) linking the two main ring systems can also act as a hydrogen bond donor.

Predicting Solubility Behavior:

Based on its structure, this compound is anticipated to be a sparingly soluble compound in aqueous media. The large nonpolar surface area of the aromatic rings is likely to dominate its overall character, leading to unfavorable interactions with the highly polar water molecules.[1]

Conversely, the compound is expected to exhibit greater solubility in organic solvents. The choice of an appropriate organic solvent will depend on a balance of polarity.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent choices for dissolving such compounds.[1] Their ability to act as hydrogen bond acceptors and their relatively high polarity can effectively solvate both the polar and nonpolar regions of the molecule.

-

Alcohols: Protic solvents such as methanol, ethanol, and isopropanol may also be effective, as they can engage in hydrogen bonding with the solute. However, as the alkyl chain length of the alcohol increases, its polarity decreases, which may impact solubility.

-

Chlorinated Solvents: Dichloromethane and chloroform, being less polar, can also be suitable solvents, primarily interacting with the nonpolar aromatic regions of the molecule.

-

Nonpolar Solvents: Solvents like hexanes and toluene are less likely to be effective due to the presence of the polar lactam and amine functionalities in the solute.

The principle of "like dissolves like" provides a qualitative prediction.[1][2] For quantitative assessment, empirical determination is indispensable.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7] This protocol outlines a robust and self-validating approach to accurately measure the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow Diagram:

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[4][6]

-

Accurately dispense a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[5][7] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility values plateau.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is critical to prevent particulate matter from interfering with the analysis.

-

-

Quantification:

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Sample Analysis: Analyze the filtered saturated solution and the standard solutions using a suitable analytical method. HPLC is often preferred for its specificity and sensitivity.[8] Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and there are no interfering substances.[9][10]

-

Calculation: Plot a calibration curve of the analytical signal (e.g., peak area from HPLC) versus concentration for the standard solutions. Use the equation of the line to determine the concentration of the filtered saturated solution, which represents the solubility of the compound.

-

Self-Validating System:

-

Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in each vial.

-

Time to Equilibrium: As mentioned, sampling at multiple time points ensures that true equilibrium has been reached.

-

pH Measurement: For aqueous-based solvents, it is crucial to measure the pH of the solution before and after the experiment, as the solubility of ionizable compounds can be pH-dependent.[6]

Data Presentation and Interpretation

For a comprehensive understanding, the solubility of this compound should be determined in a range of solvents relevant to drug development. The results should be tabulated for easy comparison.

Table 1: Predicted and Experimentally Determined Solubility of this compound

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Experimental Solubility (mg/mL) at 25°C |

| Water | 80.1 | Very Low | To be determined |

| PBS (pH 7.4) | ~80 | Very Low | To be determined |

| Ethanol | 24.5 | Moderate | To be determined |

| Methanol | 32.7 | Moderate | To be determined |

| Dichloromethane | 9.1 | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | To be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | High | To be determined |

| Acetonitrile | 37.5 | Moderate to High | To be determined |

| Toluene | 2.4 | Low to Moderate | To be determined |

| Hexane | 1.9 | Very Low | To be determined |

Interpreting the Results:

The experimentally determined solubility data should be analyzed in the context of the molecular interactions between the solute and the solvent.

Caption: Solute-Solvent Interactions Influencing Solubility.

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents effectively solvate both the polar functional groups (via dipole-dipole interactions and hydrogen bond acceptance) and the nonpolar aromatic rings.

-

Moderate Solubility in Alcohols: Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the polar moieties of the solute. However, their hydrocarbon chains have favorable van der Waals interactions with the aromatic rings.

-

Low Solubility in Water: The large, nonpolar aromatic portion of the molecule leads to a significant hydrophobic effect. The energy required to break the strong hydrogen-bonding network of water to create a cavity for the solute is not sufficiently compensated by the interactions between the solute and water molecules.[1]

-

Variable Solubility in Other Organic Solvents: The solubility in solvents like dichloromethane and toluene will depend on the balance between disrupting the solute-solute interactions in the crystal lattice and the strength of the new solute-solvent interactions.

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is a cornerstone for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed, validated experimental protocol for its accurate determination.

For drug development professionals, the data generated from these studies will be invaluable for:

-

Lead Optimization: Guiding medicinal chemistry efforts to modify the structure for improved solubility without compromising pharmacological activity.

-

Formulation Development: Selecting appropriate excipients and delivery systems (e.g., co-solvents, surfactants, amorphous solid dispersions) to enhance the bioavailability of this sparingly soluble compound.

-

Preclinical and Clinical Studies: Ensuring consistent and reliable dosing, leading to more predictable pharmacokinetic and pharmacodynamic outcomes.

By applying the principles and methodologies outlined in this guide, researchers can systematically characterize the solubility of this compound, thereby mitigating a significant risk factor in the drug development pipeline and paving the way for its potential clinical translation.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Brazilian Journal of Pharmaceutical Sciences. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. Retrieved from [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of South Florida. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. scielo.br [scielo.br]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability of 3-(4-Methylanilino)indol-2-one Under Experimental Conditions

Foreword: Proactive Stability Profiling in Drug Discovery

In the landscape of modern drug development, understanding the inherent stability of a molecule is not a retrospective exercise but a cornerstone of a successful discovery and development campaign. The physicochemical and metabolic liabilities of a compound dictate its developability, influencing formulation strategies, storage conditions, and ultimately, its safety and efficacy profile. This guide provides a comprehensive framework for the systematic evaluation of the stability of 3-(4-Methylanilino)indol-2-one, a molecule of interest with a chemical scaffold that presents both opportunities and challenges. By dissecting the potential degradation pathways and outlining robust experimental protocols, we aim to empower researchers to proactively characterize this molecule, enabling data-driven decisions in their research endeavors.

Molecular Architecture and Predicted Stability Liabilities

The structure of this compound, a hybrid of an indol-2-one core and a 4-methylaniline moiety, immediately suggests several potential areas of instability that warrant thorough investigation.

-

The Indol-2-one Core: The lactam ring within the oxindole structure can be susceptible to hydrolysis , particularly under strongly acidic or basic conditions. The C3 position, being a tertiary carbon bearing an amino group, could be a site of oxidative degradation .

-

The Anilino Linkage: The exocyclic carbon-nitrogen bond is a potential point of cleavage through hydrolysis or oxidation.

-

The 4-Methylaniline Moiety: The aniline nitrogen can be readily oxidized , and the methyl group on the phenyl ring could be a site for metabolic oxidation. The entire aniline ring system may also be susceptible to oxidative degradation.[1][2][3][4][5]

-

Photostability: Both indole and aniline derivatives are known to be photosensitive, suggesting that this compound may degrade upon exposure to light.[6]

A proactive and systematic approach to evaluating these potential liabilities is crucial. The following sections outline a comprehensive strategy for the stability assessment of this molecule.

Strategic Framework for Stability Assessment

Our investigation into the stability of this compound will be multifaceted, encompassing forced degradation studies to identify potential degradants and kinetic studies to understand the rate of degradation under various conditions.

Caption: A strategic workflow for the comprehensive stability assessment of a novel chemical entity.

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric detection (LC-MS) is the gold standard for this purpose.

Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method

-

Column Selection: Initiate with a C18 column (e.g., 100 x 4.6 mm, 2.7 µm) as a versatile starting point.

-

Mobile Phase Screening:

-

Aqueous Phase (A): 0.1% Formic acid in water.

-

Organic Phase (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Develop a gradient elution method to ensure the separation of the parent peak from any potential degradants. A typical starting gradient would be 5-95% B over 15 minutes.

-

Detection:

-

UV Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. The maximum absorbance wavelength (λmax) of this compound should be determined and used for quantification.

-

Mass Spectrometry (MS) Detection: Employ an electrospray ionization (ESI) source in positive ion mode to confirm the identity of the parent peak and to aid in the identification of degradants.

-

-

Method Validation (Forced Degradation):

-

Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

-

Heat the solutions at 60°C for 24 hours.

-

Expose a solid sample to UV light (as per ICH Q1B guidelines).[6]

-

Analyze the stressed samples using the developed HPLC method.

-

Self-Validation: The method is considered stability-indicating if the parent peak is well-resolved from all degradation product peaks, and there is no co-elution. The peak purity of the parent compound should be assessed using the PDA detector.

-

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify the degradation pathways and the intrinsic stability of the molecule.[7] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.

Hydrolytic Stability

The susceptibility of the lactam ring and the anilino linkage to hydrolysis will be assessed across a wide pH range.

Protocol 2: Hydrolytic Stability Assessment

-

Buffer Preparation: Prepare a series of buffers covering the pH range of 1 to 13 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate, pH 9.0 borate, 0.1 M NaOH).

-

Sample Preparation: Prepare solutions of this compound in each buffer at a concentration of 1 mg/mL.

-

Incubation: Incubate the solutions at 60°C.

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Neutralize the aliquots and analyze them using the validated stability-indicating HPLC method.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Determine the degradation rate constant (k) and half-life (t₁/₂) at each pH.

Table 1: Representative Data for Hydrolytic Stability

| pH | Temperature (°C) | Degradation after 24h (%) | Major Degradants (m/z) |

| 1.2 | 60 | 15.2 | [Degradant A], [Degradant B] |

| 4.5 | 60 | 2.1 | [Degradant C] |

| 6.8 | 60 | <1.0 | Not Detected |

| 9.0 | 60 | 5.8 | [Degradant D] |

| 13 | 60 | 25.7 | [Degradant E], [Degradant F] |

Oxidative Stability

The potential for oxidation of the aniline moiety and the indol-2-one core will be investigated using a chemical oxidizing agent.

Protocol 3: Oxidative Stability Assessment

-

Oxidizing Agent: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.

-

Sample Preparation: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and the H₂O₂ solution at a concentration of 1 mg/mL.

-

Incubation: Incubate the solution at room temperature.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Analysis: Analyze the aliquots directly using the stability-indicating HPLC method.

-

Data Analysis: Quantify the parent compound and identify the major oxidation products by their mass-to-charge ratio (m/z).

Caption: A predicted metabolic pathway for this compound involving Phase I and Phase II metabolism.

Interpretation and Application of Stability Data

The data generated from these studies will provide a comprehensive stability profile of this compound.

-

Chemical Stability: The forced degradation studies will reveal the compound's liabilities to hydrolysis, oxidation, and photolysis. This information is critical for:

-

Formulation Development: Avoiding excipients and pH conditions that promote degradation.

-

Packaging Selection: Choosing appropriate packaging to protect the compound from light and moisture.

-

Storage Conditions: Defining suitable temperature and humidity for long-term storage.

-

-

Metabolic Stability: The in vitro metabolic stability data will provide an early indication of the compound's likely pharmacokinetic profile in vivo. A high intrinsic clearance may suggest poor oral bioavailability and a short half-life, which may necessitate medicinal chemistry efforts to improve metabolic stability.

Conclusion: A Roadmap to De-risking Development

This technical guide provides a robust and scientifically-grounded framework for the comprehensive stability assessment of this compound. By systematically investigating its chemical and metabolic liabilities, researchers can gain invaluable insights that will guide the entire drug discovery and development process. Proactive stability profiling is not merely a regulatory requirement; it is a critical scientific endeavor that de-risks development, saves resources, and ultimately contributes to the creation of safer and more effective medicines.

References

- Arora, P. K., & Jain, R. K. (2012). Metabolism of 3-methyl-4-nitrophenol in Burkholderia sp. strain RKJ 800.

- Bhushan, B., Chauhan, A., Samanta, S. K., & Jain, R. K. (2000). Kinetics of biodegradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98.

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

- Zhang, J., Liu, J., & Zhou, Z. (2006). Degradation of 3-methyl-4-nitrophenol by a newly isolated strain, FDS-1. Journal of environmental sciences, 18(5), 964-968.

- Kim, S. I., Lee, C. M., & Kim, Y. C. (2007). Isolation and characterization of a 3-methyl-4-nitrophenol-degrading bacterium, SH-1. Journal of microbiology and biotechnology, 17(5), 843-847.

- Hayatsu, M., Hirano, M., & Nagata, T. (2000). Involvement of a plasmid in the degradation of 3-methyl-4-nitrophenol by a Gram-negative bacterium. FEMS microbiology letters, 188(2), 169-173.

-

Li, J., & Gu, J. D. (2014). Aniline degradation by electrocatalytic oxidation. Water research, 53, 236-244. [Link]

-

McNally, K., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(11), 1134-1138. [Link]

- Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug metabolism and disposition, 27(11), 1350-1359.

-

Wang, L., et al. (2017). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. Frontiers in microbiology, 8, 1827. [Link]

-

Zang, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2686. [Link]

Sources

- 1. Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System | MDPI [mdpi.com]

- 2. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. [Degradation of aniline by a dual-electrode electrochemical oxidation process] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. scispace.com [scispace.com]

Technical Guide: Commercial & Synthetic Profile of 3-(4-Methylanilino)indol-2-one

This guide provides an in-depth technical analysis of 3-(4-Methylanilino)indol-2-one , a critical scaffold in kinase inhibitor discovery and medicinal chemistry.

Executive Summary: The "Hidden" Kinase Scaffold

This compound (also known as Isatin-3-p-toluylimine in its Schiff base form) represents a privileged pharmacophore in drug discovery. Structurally, it is the condensation product of Isatin and p-Toluidine .

While the indolin-2-one core is the backbone of FDA-approved drugs like Sunitinib (Sutent) and Nintedanib (Ofev), this specific simple derivative acts as a foundational "fragment" for Structure-Activity Relationship (SAR) studies targeting receptor tyrosine kinases (RTKs), specifically VEGFR and PDGFR .

Availability Status: Tier 2 (Specialty/Custom) . Unlike commodity chemicals (e.g., Isatin), this specific compound is rarely stocked as a bulk catalog item by major distributors (Sigma-Aldrich, Fisher). It is primarily available through screening library aggregators (e.g., MolPort, Mcule) or via straightforward laboratory synthesis , which is often more time-efficient than sourcing.

Chemical Profile & Identification

| Property | Detail |

| IUPAC Name | (Z)-3-((4-methylphenyl)imino)indolin-2-one |

| Common Names | Isatin-3-p-toluylimine; 3-(4-toluidino)indol-2-one (tautomer) |

| CAS Number | 17321-47-0 (Generic for p-tolyl isomer class; verify specific batch) |

| Molecular Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 g/mol |

| Core Scaffold | Oxindole (Indolin-2-one) |

| Key Tautomerism | Exists in equilibrium between the imine (Schiff base) and enamine forms, heavily influenced by solvent polarity. |

Structural Tautomerism

The compound name "3-(4-Methylanilino)..." implies an amine (C-N) single bond, often stabilized by an intramolecular hydrogen bond in the enamine tautomer. However, the imine form (C=N) is the direct condensation product.

Figure 1: Tautomeric equilibrium critical for receptor binding.

Commercial Availability Landscape

For researchers requiring this compound, the supply chain is bifurcated into Aggregators (for screening quantities) and Custom Synthesis (for bulk).

A. Primary Sources (Screening Libraries)

These vendors do not manufacture but aggregate stocks from global synthetic labs. Lead times are typically 2–4 weeks.

-

MolPort: Lists the compound under "Screening Compounds".

-

Ambinter: Stock available in 1mg – 100mg vials.

-

ChemSpace: Access to billions of make-on-demand analogs.

B. Cost Analysis (Estimated)

| Quantity | Supplier Type | Estimated Price (USD) | Lead Time |

| 10 mg | Aggregator (Stock) | $40 - $80 | 1-2 Weeks |

| 100 mg | Aggregator (Stock) | $150 - $250 | 2-3 Weeks |

| 10 g | Custom Synthesis | $800 - $1,200 | 4-6 Weeks |

| 10 g | In-House Synthesis | <$20 | 2 Days |

Recommendation: Due to the high markup and lead time for "rare" catalog items, in-house synthesis is the preferred route for any quantity >100 mg.

Self-Validating Synthesis Protocol (DIY)

This protocol is designed to be self-validating : the color change and crystallization provide immediate visual feedback on success.

Reaction Logic

Reagents: Isatin (Indole-2,3-dione) + p-Toluidine (4-Methylaniline). Catalyst: Glacial Acetic Acid (catalytic amount). Solvent: Ethanol or Methanol (Green chemistry compatible).

Figure 2: Acid-catalyzed condensation workflow.

Step-by-Step Methodology

-

Stoichiometry: Dissolve Isatin (1.47 g, 10 mmol) and p-Toluidine (1.07 g, 10 mmol) in Ethanol (20 mL) .

-

Catalysis: Add 3–5 drops of Glacial Acetic Acid .

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours.

-

Validation Check: The solution should shift from the orange of Isatin to a dark reddish-brown.

-

-

Workup: Cool the reaction mixture in an ice bath for 30 minutes. The Schiff base will crystallize out.[1]

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted amines. Recrystallize from ethanol if higher purity (>98%) is required.

Quality Assurance & Validation

If purchasing or synthesizing, validate the identity using these distinct spectroscopic markers.

1H-NMR (DMSO-d6, 400 MHz) Expectations

-

NH Proton (Indole): A broad singlet typically appearing downfield around 10.5 – 11.0 ppm .

-

Imine/Anilino Region: Aromatic protons of the p-tolyl group will appear as two doublets (AA'BB' system) around 7.0 – 7.5 ppm .

-

Methyl Group: A distinct singlet at 2.35 ppm (3H, -CH₃).

-

C4-H (Indole): Often shifted downfield due to the proximity of the C=N bond (anisotropic effect).

IR Spectroscopy[2][3][4]

-

C=O (Amide): Strong band at 1720–1740 cm⁻¹ .

-

C=N (Imine): Distinct stretch at 1610–1620 cm⁻¹ .

-

NH Stretch: Broad band at 3200–3300 cm⁻¹ .

Applications in Drug Development

A. Kinase Inhibition (VEGFR/PDGFR)

This molecule is a structural analogue of SU5416 (Semaxanib). The 3-substituted indolin-2-one core mimics the ATP purine ring, fitting into the ATP-binding pocket of receptor tyrosine kinases.

-

Mechanism: Competitive inhibition at the ATP binding site.

-

Utility: Used as a "fragment lead" to test the steric tolerance of the kinase "gatekeeper" residue. The 4-methyl group on the aniline ring probes the hydrophobic pocket size.

B. Antimicrobial & Metal Chelation

The C=N and C=O motifs act as a bidentate ligand.

-

Coordination Chemistry: Forms stable complexes with transition metals (Cu, Zn, Co), which have been shown to possess enhanced antibacterial activity compared to the free ligand.

References

-

Synthesis & Kinase Activity: Sun, L., et al. (1998). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific vascular endothelial growth factor receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry. Link

-

Isatin Chemistry Review: Silva, J. F., et al. (2001). "Chemistry and biological activity of isatin derivatives." Journal of the Brazilian Chemical Society. Link

-

Schiff Base Antimicrobial Activity: Panneerselvam, P., et al. (2005). "Synthesis of some novel Schiff bases of isatin derivatives with antimicrobial activity." Biological & Pharmaceutical Bulletin. Link

-

Commercial Aggregation Data: MolPort Compound Database. "Screening Compounds: Indolin-2-one derivatives." Link

-

Crystallographic Data: Cambridge Structural Database (CSD). "Crystal structure of 3-(4-methylphenylimino)indolin-2-one." Link

Sources

Methodological & Application

3-(4-Methylanilino)indol-2-one synthesis from isatin and p-toluidine

Application Note: High-Purity Synthesis of 3-(4-Methylanilino)indol-2-one Scaffolds

Introduction & Scientific Scope

The synthesis of This compound involves the functionalization of the C3 position of the isatin (1H-indole-2,3-dione) core. This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for tyrosine kinase inhibitors (e.g., Sunitinib analogues) and antimicrobial agents.

Critical Nomenclature Clarification: The term "anilino" strictly refers to a single bond amine linkage (C-NH-Ar). However, the direct condensation of isatin and p-toluidine yields the Schiff base (Imine) , formally named 3-[(4-methylphenyl)imino]indolin-2-one. To obtain the true anilino (amine) derivative, a subsequent reduction step is required.[1]

This guide provides a comprehensive, two-stage protocol:

-

Stage I: Acid-catalyzed condensation to form the Schiff Base (Imine).

-

Stage II: Chemoselective reduction to the target this compound (Amine).

Reaction Mechanism & Pathway

The transformation proceeds via a nucleophilic attack of the primary amine (p-toluidine) on the C3-carbonyl of isatin, which is highly electrophilic due to the adjacent lactam ring.

Mechanism Visualization

Caption: Stepwise conversion of Isatin to the final Amino-oxindole scaffold.

Experimental Protocol

Stage I: Synthesis of the Schiff Base (Imine)

Target: 3-[(4-methylphenyl)imino]indolin-2-one

Reagents & Materials:

-

Isatin (Indole-2,3-dione): 1.47 g (10 mmol)

-

p-Toluidine (4-Methylaniline): 1.07 g (10 mmol)

-

Glacial Acetic Acid (Catalyst): 3-5 drops

-

Ethanol (Absolute): 20 mL

-

Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.

Step-by-Step Procedure:

-

Solubilization: In a 50 mL RBF, dissolve 1.47 g of Isatin in 20 mL of warm absolute ethanol. The solution will appear orange/red.

-

Addition: Add 1.07 g of p-Toluidine to the mixture.

-

Catalysis: Add 3-5 drops of glacial acetic acid. Note: Acid catalysis protonates the C3-carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The spot for isatin (Rf ~0.4) should disappear.

-

Crystallization: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 30 minutes. The Schiff base will precipitate as a deeply colored (often red or orange) solid.

-

Isolation: Filter the solid under vacuum. Wash with 5 mL of cold ethanol to remove unreacted amines.

-

Drying: Dry the product in a vacuum oven at 50°C for 2 hours.

Expected Yield: 85-92% Appearance: Red/Orange crystalline solid. Melting Point: 258–260°C (Lit. Value).

Stage II: Reduction to the Amine (Anilino)

Target: this compound Requirement: Perform this step if the specific single-bond NH target is required.

Reagents:

-

Schiff Base (from Stage I): 1.25 g (5 mmol)

-

Sodium Borohydride (NaBH4): 0.28 g (7.5 mmol, 1.5 eq)

-

Methanol: 25 mL

-

Dichloromethane (DCM): For extraction.

Step-by-Step Procedure:

-

Suspension: Suspend 1.25 g of the Schiff base in 25 mL of methanol in a 100 mL flask. Cool to 0°C using an ice bath.

-

Reduction: Slowly add NaBH4 in small portions over 10 minutes. Caution: Hydrogen gas evolution will occur.

-